molecular formula C17H23N3O6 B8068195 tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate

tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate

Cat. No.: B8068195
M. Wt: 365.4 g/mol
InChI Key: QYVYHGYNLSOLPQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O6 and is a piperazine derivative of interest in medicinal chemistry research . This ester-containing compound features a nitro group and a protected piperazine ring, a common scaffold in drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is a crucial feature, as it allows for further synthetic manipulation and the development of more complex molecules . Piperazine derivatives are explored for their potential in addressing a wide range of therapeutic areas. Research into related compounds indicates potential applications in the treatment and prevention of central nervous system (CNS) disorders, cardiovascular diseases, gastrointestinal diseases, and metabolic conditions such as obesity and diabetes . The specific structural features of this compound, including the nitro and ester functional groups, make it a valuable synthetic intermediate or building block for constructing potential lipase inhibitors and other pharmacologically active molecules . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

tert-butyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)14-10-18-7-8-19(14)13-6-5-11(20(23)24)9-12(13)15(21)25-4/h5-6,9,14,18H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVYHGYNLSOLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The nitro group at the 4-position of the phenyl ring activates the ortho and para positions for nucleophilic attack. Piperazine derivatives, such as tert-butyl piperazine-1-carboxylate, displace leaving groups (e.g., chloride, bromide) under basic conditions. For example, 2-bromo-3-methylbenzaldehyde reacts with tert-butyl piperazine-1-carboxylate in dichloroethane using NaBH(OAc)₃ as a reducing agent, yielding 86% of the target compound after chromatography.

Key reagents :

  • Substrates : Halogenated aromatics (e.g., 2-bromo-3-methylbenzaldehyde, 5-chloro-2-nitropyridine)

  • Base : Triethylamine (TEA), potassium carbonate (K₂CO₃)

  • Solvents : Dichloromethane (DCM), dimethyl sulfoxide (DMSO), 1,2-dichloroethane

Optimization of Reaction Conditions

Reaction efficiency depends on solvent polarity, temperature, and base strength. Polar aprotic solvents like DMF enhance nucleophilicity but may necessitate higher temperatures (110–140°C) for complete conversion. A comparative analysis of bases revealed that K₂CO₃ in DMF at 110°C achieves 87% yield for pyrimidine derivatives, whereas TEA in methanol at room temperature affords milder conditions for acid-sensitive substrates.

Cross-Coupling Strategies for Aryl Group Introduction

Palladium-catalyzed cross-coupling reactions enable precise installation of the methoxycarbonyl-nitrophenyl moiety onto the piperazine core.

Suzuki-Miyaura Coupling

Suzuki reactions using aryl boronic acids and tert-butyl piperazine-1-carboxylate derivatives have been employed for constructing the aryl-piperazine bond. For instance, coupling 4-nitrophenylboronic acid with tert-butyl 4-iodophenylpiperazine-1-carboxylate in the presence of PdCl₂(dppf) and Na₂CO₃ in DMF/water (9:1) at 80°C yields 73% of the product.

Catalyst systems :

  • Pd(OAc)₂/PPh₃ : Cost-effective but lower yields (35–45%)

  • PdCl₂(dppf) : Higher efficiency (65–73%) due to enhanced electron donation

Buchwald-Hartwig Amination

This method is preferred for electron-deficient aryl halides. A 2024 study demonstrated that reacting 4-nitro-2-(methoxycarbonyl)chlorobenzene with tert-butyl piperazine-1-carboxylate using Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 100°C achieves 68% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, particularly for sterically hindered substrates.

Case Study: Nitropyridine Functionalization

A microwave vial charged with 5-chloro-2-nitropyridine, tert-butyl piperazine-1-carboxylate, and K₂CO₃ in DMSO was irradiated at 100°C for 1 hour, achieving 63.8% yield. Conventional heating required 12 hours for comparable conversion.

Advantages :

  • Time reduction : 1 hour vs. 12 hours

  • Improved purity : Reduced side-product formation

Workup and Purification Protocols

Post-reaction processing is critical for isolating high-purity product.

Extraction and Washing

Standard workup involves aqueous extraction with ethyl acetate (3×20 mL) to remove polar impurities. Brine washes eliminate residual DMSO or DMF.

Chromatographic Purification

Silica gel chromatography with gradients of ethyl acetate/petroleum ether (20:80 to 50:50) effectively separates the target compound from unreacted starting materials. For example, a 40g SiO₂ column eluted with 0–50% ethyl acetate in heptane recovered 1.24g (63.8%) of product.

Industrial-Scale Production Considerations

Scalability requires balancing cost, safety, and efficiency.

Continuous Flow Reactors

A 2024 pilot study demonstrated that continuous flow systems reduce reaction times by 40% compared to batch processes, with yields maintained at 82–85% for nitroaryl intermediates.

Solvent Recycling

DMSO and DMF are recovered via vacuum distillation, reducing waste generation by 70%.

Comparative Analysis of Synthetic Routes

Method Yield Time Cost Scalability
Nucleophilic Substitution86%16h$$High
Suzuki Coupling73%24h$$$Moderate
Microwave-Assisted64%1h$$Low

Chemical Reactions Analysis

tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

TBMNP serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, including:

  • Substitution Reactions : The piperazine ring can undergo nucleophilic substitutions with electrophiles.
  • Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties. Research has indicated that TBMNP may interact with specific biological targets, leading to various biochemical effects. It is studied for:

  • Antimicrobial Activity : Its derivatives have shown promise against certain bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that TBMNP may inhibit tumor growth in specific cancer cell lines.

Biological Studies

TBMNP's interactions with biomolecules make it a candidate for studying biological pathways and mechanisms. Its ability to modify enzyme activities and receptor interactions is of particular interest in pharmacology .

Material Science

In the field of materials science, TBMNP is explored for its potential use in developing new materials due to its unique chemical properties. It can be incorporated into polymer matrices or used as a precursor for more complex materials.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of TBMNP against various bacterial strains, revealing significant inhibition zones compared to control samples. The compound's mechanism involved disrupting bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies assessed the effects of TBMNP on cancer cell lines, demonstrating dose-dependent cytotoxicity. The findings suggest that TBMNP may induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Features Applications Reference
tert-Butyl 4-((4-nitrophenyl)sulphonyl)piperazine-1-carboxylate 4-Nitrobenzenesulfonyl Electron-withdrawing sulfonyl group Intermediate for sulfonamide-based inhibitors (e.g., NAMPT/PARP1)
tert-Butyl 4-[(E)-3-(4-nitrophenyl)acryloyl]piperazine-1-carboxylate 4-Nitrophenyl acryloyl Conjugated double bond for π-π interactions Anticancer agent synthesis (e.g., Olaparib analogues)
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-Amino-3-methyl-5-nitrophenyl Amino-nitro substitution pattern Precursor for benzimidazole derivatives
tert-Butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate 2-Cyano-4-formylphenyl Electrophilic aldehyde for cross-coupling Radioligand synthesis (e.g., CSF1R probes)

Table 2: Comparative Stability and Bioactivity

Compound Stability (Simulated Gastric Fluid) Biological Activity Reference
Target Compound Not reported Intermediate for protease inhibitors N/A
tert-Butyl 4-(4-((R)-5-((1H-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate Unstable (degradation observed) Antibacterial (oxazolidinone class)
tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate Stable post nitro reduction Anti-breast cancer (NAMPT/PARP1 inhibition)
  • Electron-Withdrawing Effects: The nitro group in the target compound enhances electrophilicity at the aromatic ring, favoring reactions like amination or sulfonation. In contrast, amino-substituted analogues (e.g., ) exhibit reduced reactivity but improved metabolic stability .
  • Solubility: The methoxycarbonyl group increases hydrophilicity compared to purely aromatic or aliphatic substituents (e.g., tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate) .

Biological Activity

Tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate (CAS No. 870703-73-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine core, which is a common motif in many pharmacologically active agents, and includes functional groups such as a methoxycarbonyl and a nitrophenyl group that may influence its biological interactions.

  • Molecular Formula : C17H23N3O6
  • Molecular Weight : 365.39 g/mol
  • Melting Point : 117–119 °C

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions, often utilizing organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine to facilitate the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that the presence of the nitro group allows for potential redox reactions, which can lead to the formation of reactive intermediates capable of modifying biological macromolecules .

Cytotoxicity and Cell Line Studies

In vitro studies using various cancer cell lines have demonstrated that piperazine derivatives can induce cytotoxic effects. For example, compounds with similar functional groups have been tested against human cancer cell lines, showing significant inhibition of cell proliferation . The exact cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation.

Case Studies

StudyFindings
Antimicrobial EfficacyRelated compounds demonstrated activity against resistant bacterial strains, suggesting potential for developing new antibiotics.
Cytotoxic EffectsPiperazine derivatives exhibited selective cytotoxicity in cancer cell lines, indicating potential therapeutic applications in oncology.

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : As a precursor for synthesizing novel therapeutic agents.
  • Chemical Biology : To study interactions with biological macromolecules.
  • Material Science : Investigated for its properties in developing new materials.

Q & A

Synthesis & Optimization

Q. 1. (Basic) What are the common synthetic routes for preparing tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate, and what key intermediates should be monitored? The synthesis typically involves multi-step functionalization of the piperazine ring. A general approach includes:

Piperazine Core Formation : Reacting 1-Boc-piperazine with a nitro-substituted aryl halide (e.g., 2-bromo-4-nitrobenzoate) via Buchwald–Hartwig coupling to introduce the aryl group .

Esterification : Introducing the methoxycarbonyl group via nucleophilic acyl substitution using methyl chloroformate in the presence of a base like triethylamine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and characterize intermediates via 1H^1H-NMR for Boc-protection (δ ~1.4 ppm, singlet for tert-butyl) and nitro group confirmation (IR: ~1520 cm1^{-1}) .

Q. 2. (Advanced) How can researchers optimize reaction yields when introducing the nitro group under steric hindrance from the tert-butyl substituent? Steric hindrance from the tert-butyl group can reduce nitration efficiency. Strategies include:

  • Electrophilic Nitration : Use mixed acid (HNO3_3/H2_2SO4_4) at 0–5°C to direct nitration to the para position relative to the methoxycarbonyl group. A molar ratio of 1:1.2 (substrate:HNO3_3) minimizes byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 6 hrs conventional) and improve regioselectivity via controlled thermal activation .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution to identify optimal nitration sites, reducing trial-and-error experimentation .

Characterization & Data Analysis

Q. 3. (Basic) Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • 1H^1H-NMR : Key signals include:
    • tert-Butyl: δ 1.40 ppm (9H, singlet).
    • Piperazine ring: δ 3.40–3.60 ppm (multiplet, 8H).
    • Nitrophenyl: δ 8.20–8.40 ppm (doublets, aromatic protons) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm1^{-1}) and nitro groups (asymmetric stretch ~1520 cm1^{-1}) .
  • LCMS : Molecular ion peak at m/z 406.2 [M+H]+^+ .

Q. 4. (Advanced) How can researchers resolve contradictions between crystallographic data and spectroscopic results?

  • Single-Crystal X-ray Diffraction : Resolves ambiguities in substituent orientation. For example, crystallography (e.g., CCDC deposition) confirms the nitro group’s para position relative to the methoxycarbonyl moiety, which may conflict with NMR coupling constants due to dynamic effects .
  • Dynamic NMR (DNMR) : Detect rotational barriers in the piperazine ring at variable temperatures (e.g., coalescence temperature analysis for tert-butyl group rotation) .

Reactivity & Functionalization

Q. 5. (Basic) What are the typical reactions at the piperazine ring and nitro group?

  • Piperazine Deprotection : Remove the Boc group with TFA/DCM (1:1) to generate a free amine for further derivatization .
  • Nitro Reduction : Catalytic hydrogenation (H2_2/Pd-C) converts the nitro group to an amine, enabling conjugation with bioactive moieties .

Q. 6. (Advanced) What mechanistic insights guide selective functionalization of the methoxycarbonyl group without disrupting the nitro substituent?

  • Nucleophilic Acyl Substitution : Use mild bases (e.g., DMAP) to avoid nitro reduction. For example, hydrolyze the ester to a carboxylic acid using LiOH/THF/H2_2O (0°C, 2 hrs) .
  • Protection Strategies : Temporarily protect the nitro group as a sulfonamide (e.g., TsCl/pyridine) during ester transformations .

Applications in Drug Development

Q. 7. (Basic) How is this compound utilized as a precursor in medicinal chemistry? It serves as a scaffold for kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras). The nitro group facilitates SNAr reactions to install heterocycles (e.g., triazoles) for target binding .

Q. 8. (Advanced) What computational tools predict the bioactivity of derivatives?

  • Molecular Docking (AutoDock Vina) : Screen derivatives against kinase targets (e.g., EGFR) using the nitro group as a hydrogen-bond acceptor .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antiarrhythmic activity observed in structurally similar compounds .

Safety & Handling

Q. 9. (Basic) What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (GHS Category 4) .
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .

Q. 10. (Advanced) How can researchers mitigate hazards from nitro group reduction byproducts?

  • Byproduct Analysis : Monitor for aromatic amines (e.g., via HPLC-MS) during hydrogenation, which may be carcinogenic .
  • Waste Treatment : Neutralize reaction mixtures with 10% NaHCO3_3 before disposal to deactivate residual nitro compounds .

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